6-Bromo Substitution Doubles Selectivity Index in Colon Adenocarcinoma Cells vs. 6-Chloro Analog
In direct head-to-head cytotoxicity assays, the 6‑bromo compound (3a) exhibited a markedly higher selectivity index (SI) for colorectal cancer cells compared to the 6‑chloro analog (3b). Against SW480 cells, compound 3a achieved an SI of 3.4, whereas compound 3b showed essentially no selectivity due to high cytotoxicity in non‑malignant HaCaT cells (IC₅₀ 57.2 µM in HaCaT, 72.6 µM in SW480, SI ~0.79) [1]. For the metastatic SW620 line, the SI of 3a was 3.8, compared to approximately 1.16 for 3b [1]. This greater than 2‑fold higher selectivity index positions the 6‑bromo derivative as a far more discriminating tool compound for colorectal cancer target validation than the 6‑chloro variant.
| Evidence Dimension | Cytotoxicity Selectivity Index (SI) (HaCaT IC₅₀ / Cancer Cell IC₅₀) |
|---|---|
| Target Compound Data | 3a: SI (SW480‑24h) = 3.4; SI (SW620‑24h) = 3.8 |
| Comparator Or Baseline | 3b (6‑chloro analog): SI (SW480) ≈ 0.79; SI (SW620) ≈ 1.16 |
| Quantified Difference | SI improvement: ~4.3× (SW480); ~3.3× (SW620) favoring 6‑bromo compound |
| Conditions | 24 h MTT/SRB assay; HaCaT (non‑malignant), SW480 (colon adenocarcinoma), SW620 (metastatic colon adenocarcinoma) cell lines [1] |
Why This Matters
Higher selectivity index directly translates to a wider therapeutic window in preclinical models, reducing off‑target toxicity risk and justifying the procurement of the 6‑bromo compound over the 6‑chloro analog for colorectal cancer research programs.
- [1] Molecules 2022, 27 (20), 7108. Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. DOI: 10.3390/molecules27207108. View Source
